molecular formula C6H14ClNO3 B2551288 methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride CAS No. 71776-75-5

methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride

Cat. No.: B2551288
CAS No.: 71776-75-5
M. Wt: 183.63
InChI Key: HCFAXMBUCMXJGK-JBUOLDKXSA-N
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Description

Methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride typically involves the esterification of L-threonine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the retention of the stereochemistry. The process involves:

    Esterification: L-threonine is reacted with methanol and hydrochloric acid to form the methyl ester.

    Purification: The product is purified using recrystallization techniques to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It can modulate biological pathways by acting as a substrate or inhibitor, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride
  • Methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate hydrochloride

Uniqueness

Methyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its methoxy group differentiates it from other amino esters, influencing its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

methyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-4(9-2)5(7)6(8)10-3;/h4-5H,7H2,1-3H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFAXMBUCMXJGK-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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